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Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3'-
Fluoropropiophenone (CAS 455-67-4), a key intermediate in the synthesis of various

pharmaceutical compounds. Understanding the spectroscopic signature of this molecule is

paramount for reaction monitoring, quality control, and regulatory compliance in drug

development. This document will delve into the practical aspects of acquiring and interpreting

¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 3'-Fluoropropiophenone, offering

insights grounded in established scientific principles.

Molecular Structure and Key Identifiers
3'-Fluoropropiophenone, with the IUPAC name 1-(3-fluorophenyl)propan-1-one, possesses a

molecular formula of C₉H₉FO and a molecular weight of approximately 152.17 g/mol .[1][2][3]

The structural formula, presented below, highlights the key functional groups: a meta-

substituted fluorophenyl ring and a propiophenone moiety.

Caption: Molecular Structure of 3'-Fluoropropiophenone.
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 3'-Fluoropropiophenone, both ¹H and ¹³C NMR provide

unambiguous evidence for its structure.

Note on Data: As experimental NMR data for 3'-Fluoropropiophenone is not readily available

in public databases, the following spectra have been predicted using the online NMR prediction

tool, NMRDB.org.[4] This serves as a reliable guide for what to expect in an experimental

setting.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.78 - 7.74 m 1H Ar-H

7.69 - 7.65 m 1H Ar-H

7.47 - 7.41 m 1H Ar-H

7.24 - 7.19 m 1H Ar-H

3.01 q, J = 7.2 Hz 2H -CH₂-

1.23 t, J = 7.2 Hz 3H -CH₃

Interpretation and Causality:

The ¹H NMR spectrum is characterized by two distinct regions: the aromatic region (δ 7.0-8.0

ppm) and the aliphatic region (δ 1.0-3.5 ppm).

Aromatic Protons (δ 7.19-7.78 ppm): The four protons on the fluorophenyl ring are

chemically non-equivalent due to the meta-substitution pattern and the electronic influence of

the fluorine and propiophenone groups. This results in complex multiplets. The downfield

chemical shifts are a consequence of the deshielding effect of the aromatic ring current.
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Methylene Protons (δ 3.01 ppm): The two protons of the methylene group (-CH₂-) adjacent to

the carbonyl group are deshielded by the electron-withdrawing nature of the carbonyl,

resulting in a downfield shift to approximately 3.01 ppm. The signal appears as a quartet due

to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).

Methyl Protons (δ 1.23 ppm): The three protons of the terminal methyl group (-CH₃) are the

most shielded, appearing as a triplet at around 1.23 ppm. The triplet multiplicity arises from

coupling to the two adjacent methylene protons (n+1 rule, 2+1=3).

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation Data Acquisition Data Processing

Dissolve ~10 mg of
3'-Fluoropropiophenone in ~0.7 mL of CDCl₃ Transfer to

NMR tube
Place in NMR

spectrometer (e.g., 500 MHz)
Lock on deuterium

signal of CDCl₃
Shim for magnetic
field homogeneity Acquire ¹H spectrum Fourier Transform Phase Correction Baseline Correction Integration

Click to download full resolution via product page

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

199.1 C=O

162.8 (d, ¹JCF = 247.5 Hz) C-F

139.1 (d, ³JCF = 6.3 Hz) C-C=O

130.3 (d, ³JCF = 7.5 Hz) Ar-CH

123.8 (d, ⁴JCF = 2.5 Hz) Ar-CH

120.9 (d, ²JCF = 21.3 Hz) Ar-CH

115.0 (d, ²JCF = 22.5 Hz) Ar-CH

31.9 -CH₂-

8.4 -CH₃

Interpretation and Causality:

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbonyl Carbon (δ 199.1 ppm): The carbonyl carbon is the most deshielded carbon due to

the strong electron-withdrawing effect of the oxygen atom, resulting in a chemical shift far

downfield.

Aromatic Carbons (δ 115.0-162.8 ppm): The six aromatic carbons are all chemically non-

equivalent. The carbon directly bonded to the highly electronegative fluorine atom (C-F)

exhibits a large chemical shift and a characteristic large one-bond carbon-fluorine coupling

constant (¹JCF). The other aromatic carbons also show smaller carbon-fluorine couplings

over two, three, and four bonds (²JCF, ³JCF, ⁴JCF), which can be invaluable for definitive

assignments.

Aliphatic Carbons (δ 8.4 and 31.9 ppm): The methylene carbon (-CH₂-) is more deshielded

than the methyl carbon (-CH₃) due to its proximity to the electron-withdrawing carbonyl

group.

Experimental Protocol: ¹³C NMR Spectroscopy
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The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference

being the acquisition parameters. A higher concentration of the sample (20-50 mg) is often

required due to the lower natural abundance of the ¹³C isotope. The acquisition time is also

typically longer to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about

the functional groups present in a molecule.

FT-IR Data (Neat)

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Weak Aromatic C-H stretch

~2980, ~2940 Weak Aliphatic C-H stretch

~1690 Strong C=O stretch (Aryl ketone)

~1600, ~1480 Medium Aromatic C=C stretch

~1260 Strong C-F stretch

~880, ~790 Strong
Aromatic C-H out-of-plane

bend

Data sourced from PubChem.[1]

Interpretation and Causality:

C=O Stretch (~1690 cm⁻¹): The strong absorption at approximately 1690 cm⁻¹ is

characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone. The conjugation

with the aromatic ring slightly lowers the frequency compared to a saturated ketone.

C-H Stretches (~2940-3070 cm⁻¹): The absorptions above 3000 cm⁻¹ are indicative of C-H

stretching in the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H

stretching of the aliphatic ethyl group.
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Aromatic C=C Stretches (~1480-1600 cm⁻¹): The absorptions in this region are characteristic

of the carbon-carbon double bond stretching vibrations within the aromatic ring.

C-F Stretch (~1260 cm⁻¹): The strong absorption around 1260 cm⁻¹ is indicative of the

carbon-fluorine bond stretch.

Aromatic C-H Bends (~790-880 cm⁻¹): The strong absorptions in this region are due to the

out-of-plane bending of the C-H bonds on the meta-substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation Data Acquisition Data Processing

Clean ATR
crystal

Place a small drop of
3'-Fluoropropiophenone

Collect background
spectrum

Collect sample
spectrum

Process and analyze
the spectrum

Click to download full resolution via product page

Caption: Workflow for ATR-FT-IR data acquisition.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity.

Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

152 Moderate [M]⁺ (Molecular Ion)

123 High [M - C₂H₅]⁺

95 High [C₆H₄F]⁺

75 Moderate [C₆H₃]⁺
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Data sourced from PubChem.[1]

Interpretation and Causality:

Molecular Ion Peak (m/z 152): The peak at m/z 152 corresponds to the molecular weight of

3'-Fluoropropiophenone, confirming its elemental composition.

Alpha-Cleavage (m/z 123): The base peak at m/z 123 is a result of alpha-cleavage, a

common fragmentation pathway for ketones. This involves the loss of the ethyl radical

(•C₂H₅) from the molecular ion, forming a stable acylium ion.

Further Fragmentation (m/z 95 and 75): The peak at m/z 95 corresponds to the fluorophenyl

cation, formed by the loss of carbon monoxide (CO) from the acylium ion. The peak at m/z

75 is likely due to the loss of HF from the fluorophenyl cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation Data Acquisition Data Processing

Dissolve a small amount in
a volatile solvent (e.g., DCM) Inject into GC-MS Separate by Gas

Chromatography
Ionize by Electron

Impact (EI)
Analyze fragments by
mass-to-charge ratio

Process and analyze
the mass spectrum

Click to download full resolution via product page

Caption: Workflow for GC-MS data acquisition.

Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry

provides a comprehensive and self-validating confirmation of the structure of 3'-
Fluoropropiophenone. Each technique offers a unique piece of the structural puzzle, and

together they form an indispensable toolkit for the analytical chemist in the pharmaceutical

industry. The protocols and interpretations provided in this guide are intended to serve as a

practical resource for researchers and scientists working with this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3'-Fluoropropiophenone | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. jk-sci.com [jk-sci.com]

3. 3-Fluoropropiophenone | 455-67-4 [chemicalbook.com]

4. Visualizer loader [nmrdb.org]

To cite this document: BenchChem. [Spectroscopic Data of 3'-Fluoropropiophenone: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119259#spectroscopic-data-of-3-
fluoropropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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